2,3-Dimethylnaphtho[2,3-B]thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110217-15-7 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2,3-dimethylbenzo[f][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-9-10(2)15-14-8-12-6-4-3-5-11(12)7-13(9)14/h3-8H,1-2H3 |
InChI Key |
RLOMWTGAHPLPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC3=CC=CC=C3C=C12)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dimethylnaphtho 2,3 B Thiophene and Analogues
Strategic Approaches to Naphthothiophene Core Synthesis
The construction of the naphtho[2,3-b]thiophene (B1219671) core is the cornerstone of synthesizing its various derivatives. Several strategic approaches have been developed, each with its own advantages and substrate scope.
Cyclization Reactions in Naphthothiophene Formation
Cyclization reactions are fundamental to the formation of the tricyclic naphthothiophene system. A predominant method is the Bradsher cyclization, which involves the acid-catalyzed intramolecular electrophilic aromatic substitution of a biaryl precursor. researchgate.netmdpi.comchemrxiv.orgnih.govnih.gov This reaction is a powerful tool for creating polycyclic aromatic compounds.
Another significant cyclization strategy involves the reaction of 2-(R-ethynyl)-1,4-naphthoquinones with a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃). ekb.egnih.gov This method leads to the formation of naphtho[2,3-b]thiophene-4,9-diones, which can be further modified. The reaction proceeds through C-H sulfuration, formation of an aromatic Bunte salt, air oxidation, and a 5-endo-dig cyclization. nih.gov
Furthermore, BF₃·OEt₂-mediated cyclodehydration of 2-arylmethyl benzaldehydes and triflic acid-mediated cyclization of 2-arylmethylbenzoic acids are effective methods for producing polycyclic aromatic and heteroaromatic compounds, including the naphthothiophene skeleton. mdpi.com
Palladium-Catalyzed Synthetic Routes for Polycyclic Sulfur Heterocycles
Palladium catalysis has emerged as a versatile tool in the synthesis of complex organic molecules, including polycyclic sulfur heterocycles. One notable application is the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. chemrxiv.org This intramolecular C-C coupling process, typically carried out with palladium(II) acetate (B1210297) in refluxing acetic acid, yields benzo[b]naphtho[2,3-d]thiophene-6,11-diones. chemrxiv.org The purity of the acetic acid has been noted as a critical factor for the success of this cyclization. chemrxiv.org
Palladium catalysts, such as those based on Pd(dppf)Cl₂, are also employed in cross-coupling reactions, like the Suzuki-Miyaura coupling, to synthesize precursors for cyclization or to functionalize the thiophene (B33073) ring. beilstein-journals.org For instance, the coupling of bromothiophenes with potassium cyclopropyltrifluoroborate (B8364958) has been demonstrated, showcasing the potential for introducing various substituents. beilstein-journals.org
Mechanistic Insights into Bradsher Reaction and Related Cyclocondensations for Naphthothiophenes
The Bradsher reaction is a key synthetic tool for accessing the naphtho[2,3-b]thiophene framework. researchgate.netmdpi.comnih.govnih.gov The mechanism involves an intramolecular electrophilic substitution where an aromatic ring attacks a protonated aldehyde or ketone, leading to a cyclized intermediate. chemicalbook.com Subsequent dehydration yields the final aromatic system. The reaction is typically promoted by strong acids like sulfuric acid or Lewis acids such as tin(IV) chloride. chemicalbook.comresearchgate.net
In the context of naphthothiophene synthesis, the Bradsher reaction often utilizes a precursor where a thiophene ring is attached to a benzene (B151609) ring via a methylene (B1212753) bridge, with an aldehyde or a group that can be converted to an aldehyde positioned ortho to the bridge. chemrxiv.org The cyclization then occurs onto the thiophene ring.
Related cyclocondensation reactions, such as those between 1,2-dicarbonyl compounds and 1,2-diamines to form pyrazinone or quinoxalinone cores, share mechanistic features with the Bradsher reaction, involving nucleophilic attack followed by cyclization and dehydration. nih.govmdpi.comnih.gov The regiochemistry of these reactions is often controlled by the relative reactivity of the electrophilic and nucleophilic centers, and can be influenced by either kinetic or thermodynamic factors. nih.gov
One-Pot Synthetic Protocols for Thiophene-Fused Arenes
The development of one-pot synthetic protocols offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A concise and efficient one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones has been developed starting from 2-bromo-1,4-naphthoquinone and various alkynes. nih.govsigmaaldrich.com This process involves a Sonogashira coupling followed by a cyclization with sodium thiosulfate in the same reaction vessel. nih.gov
More broadly, one-pot methodologies for the synthesis of thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are being explored. ijper.org These can involve a sequence of reactions, such as a Sonogashira coupling to form an arylethynyl-substituted PAH, followed by direct treatment with elemental sulfur to induce thienannulation, all within a single pot. ijper.org Such methods reduce the number of steps and the cost associated with synthesizing these valuable compounds. ijper.org
Targeted Synthesis of Methylated Naphtho[2,3-b]thiophenes
While a specific, documented synthesis for 2,3-dimethylnaphtho[2,3-b]thiophene is not prominent, its preparation can be envisioned by adapting known methods for synthesizing methylated thiophenes and naphthothiophenes. A plausible approach would involve the synthesis of 2,3-dimethylthiophene (B3031705) as a key intermediate, followed by the construction of the naphthalene (B1677914) ring.
The synthesis of 2,3-dimethylthiophene is well-established. Starting from this building block, a Friedel-Crafts acylation with a suitable benzoyl chloride derivative could be performed, followed by an Elbs pyrolysis of the resulting ketone to form the naphthothiophene ring system. This strategy has been successfully employed for the synthesis of other methyl-substituted naphtho[2',3':4,5]thieno[3,2-b] researchgate.netbenzothiophens.
Alternatively, a strategy could commence with a naphthalene precursor. For instance, a suitably functionalized naphthalene derivative could undergo a series of reactions to build the thiophene ring. This might involve the introduction of sulfur followed by cyclization.
The synthesis of related methylated structures, such as 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, further demonstrates the feasibility of constructing dimethyl-substituted fused thiophene systems.
Regioselective Functionalization Techniques for Naphthothiophene Scaffolds
The ability to regioselectively functionalize the naphthothiophene scaffold is crucial for creating a diverse range of derivatives with specific properties. It has been reported that the 3-position of the naphtho[2,3-b]thiophene ring system can be selectively functionalized. researchgate.netmdpi.comnih.govnih.gov This is achieved through a lithium-halogen exchange on a 3-bromonaphtho[2,3-b]thiophene precursor. researchgate.netnih.govnih.gov The resulting 3-lithionaphthothiophene can then react with various electrophiles to introduce a range of functional groups at this specific position. mdpi.com A key finding in this process is that a specific order of addition during the lithiation step is necessary to prevent undesired rearrangement reactions. researchgate.netnih.govnih.gov
Another approach to regioselective synthesis involves a "lactone methodology" for the preparation of substituted naphtho[b]thiophenes. This method utilizes a ring transformation reaction of functionalized 2H-pyran-2-ones with a benzothiophene (B83047) derivative, offering a convenient route to specifically substituted products.
The following table provides an overview of some key synthetic reactions for naphtho[2,3-b]thiophene and its analogues:
| Reaction Type | Reactants | Products | Key Features | References |
| Bradsher Cyclization | Biaryl precursor with an aldehyde/ketone | Naphtho[2,3-b]thiophene | Acid-catalyzed intramolecular cyclization | researchgate.net, mdpi.com, chemrxiv.org, nih.gov, nih.gov, chemicalbook.com |
| Thiolation/Cyclization | 2-(R-ethynyl)-1,4-naphthoquinone, Na₂S₂O₃ | 2-R-Naphtho[2,3-b]thiophene-4,9-dione | One-pot synthesis, good functional group tolerance | ekb.eg, nih.gov, sigmaaldrich.com |
| Palladium-Catalyzed Oxidative Cyclization | 3-Arylthio-1,4-naphthoquinone, Pd(OAc)₂ | Benzo[b]naphtho[2,3-d]thiophene-6,11-dione | Intramolecular C-C coupling | chemrxiv.org |
| Regioselective Functionalization | 3-Bromonaphtho[2,3-b]thiophene, n-BuLi, Electrophile | 3-Substituted naphtho[2,3-b]thiophene | Functionalization at the 3-position via lithium-halogen exchange | researchgate.net, mdpi.com, nih.gov, nih.gov |
Chemical Reactivity and Mechanistic Transformations of the Naphthothiophene Framework
Electrophilic Aromatic Substitution Reactions on Naphthothiophenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and naphthothiophenes are no exception. chemistry.coach The regioselectivity of these reactions is governed by the electronic properties of the fused ring system, where the thiophene (B33073) ring generally exhibits higher reactivity towards electrophiles compared to the benzene (B151609) ring. researchgate.netpearson.com The substitution pattern is also influenced by the nature of the electrophile and the reaction conditions. researchgate.net
Halogenation of thiophene and its derivatives occurs readily, often at a much faster rate than that of benzene. iust.ac.ir In the case of naphtho[2,3-b]thiophene (B1219671), the positions on the thiophene ring are generally favored for electrophilic attack. Specifically, bromination of the unsubstituted naphtho[2,3-b]thiophene scaffold is a subject of interest for introducing functional handles. Research has shown that the modification of the naphthothiophene scaffold in the 3-position can be achieved, although it has been less commonly reported. chemrxiv.org An improved, multigram synthesis of 3-bromonaphtho[2,3-b]thiophene has been developed, which utilizes a copper-catalyzed cross-coupling to prepare the Bradsher cyclization substrate in three steps from commercially available materials, minimizing redox reactions. chemrxiv.org
The regioselectivity of halogenation can be highly specific. For instance, the use of catalytic hypervalent iodine(III) reagents with lithium bromide allows for the efficient and regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org This method has shown high regioselectivity, favoring para-bromination in many cases. organic-chemistry.org
| Reagent/Catalyst | Substrate | Product(s) | Key Finding |
| Copper-catalyzed cross coupling | Commercial materials | 3-bromonaphtho[2,3-b]thiophene | Improved, multigram synthesis minimizing redox reactions. chemrxiv.org |
| Hypervalent iodine(III) / LiBr | Electron-rich aromatics | Monobrominated products | High regioselectivity, often favoring para-substitution. organic-chemistry.org |
Friedel-Crafts acylation is a widely used method for introducing acyl groups onto aromatic rings. tsijournals.com In thiophene, acylation shows high regioselectivity for the 2-position. stackexchange.com This preference is attributed to the greater stability of the resonance intermediate formed during attack at the α-carbon (2-position) compared to the β-carbon (3-position). stackexchange.com For naphtho[2,3-b]thiophene systems, the site of acylation is also influenced by the presence of substituents. In the case of 2,3-dimethylnaphthalene (B165509), a related hydrocarbon, Friedel-Crafts acetylation and benzoylation yield a mixture of 1-, 5-, and 6-monoacyl derivatives, with the product distribution being dependent on the reaction conditions. rsc.org Notably, benzoylation primarily gives the 1-benzoyl derivative, whereas acetylation favors the formation of the 6-acetyl derivative. rsc.org
The choice of catalyst and solvent can also direct the outcome of Friedel-Crafts reactions. While strong Lewis acids like aluminum chloride can lead to polymerization and tar formation with thiophenes, milder catalysts such as tin tetrachloride or phosphoric acid can provide good yields of acylated products. iust.ac.irrsc.org
| Reaction | Substrate | Major Product(s) | Conditions/Notes |
| Acetylation | 2,3-dimethylnaphthalene | 1-acetyl-6,7-dimethylnaphthalene | Favored over 1-acylation. rsc.org |
| Benzoylation | 2,3-dimethylnaphthalene | 1-benzoyl-2,3-dimethylnaphthalene | Main monobenzoylation product. rsc.org |
| Acetylation | Thiophene | 2-acetylthiophene | High regioselectivity for the 2-position. tsijournals.comstackexchange.com |
Nitration is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com For thiophenes, nitration can lead to a mixture of products. Further nitration of nitrated thiophenes can also occur, leading to dinitrothiophenes. iust.ac.ir The presence of methyl groups on the naphthothiophene framework, as in 2,3-dimethylnaphtho[2,3-b]thiophene, is expected to influence the regioselectivity of nitration. The methyl groups are activating and will direct the incoming nitro group. However, specific studies on the nitration of this compound are not extensively detailed in the provided context. Generally, the reaction pathways for electrophilic substitution involve the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. chemistry.coach The stability of this intermediate determines the preferred site of attack.
Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds. baranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca For π-excessive heterocycles like thiophene, lithiation is highly dominant at the C-2 position. uwindsor.ca
In the context of naphthothiophenes, lithiation strategies offer a route to introduce substituents at specific positions that might not be accessible through classical electrophilic substitution. For instance, the metalation of thieno[2,3-b]thiophene (B1266192) with butyllithium (B86547) occurs in the α-position (2-position). scispace.com Further metalation with two equivalents of butyllithium leads to the formation of the 2,5-dicarboxylic acid after carbonation, indicating that metalation occurs at both α-positions. scispace.com The functionalization of 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange has also been reported, with the order of addition during lithiation being crucial to prevent undesired rearrangements. chemrxiv.org
| Strategy | Substrate | Intermediate/Product | Key Finding |
| Metalation | Thieno[2,3-b]thiophene | 2-lithio-thieno[2,3-b]thiophene | Metalation occurs at the α-position. scispace.com |
| Dimerization | Thieno[2,3-b]thiophene | Thieno[2,3-b]thiophene-2,5-dicarboxylic acid | Occurs with two equivalents of butyllithium followed by carbonation. scispace.com |
| Lithium-halogen exchange | 3-bromonaphtho[2,3-b]thiophene | Functionalized 3-substituted naphthothiophenes | Order of addition is critical to avoid rearrangements. chemrxiv.org |
Catalyst-Mediated Transformations of Polycyclic Sulfur Heterocycles
Catalyst-mediated reactions provide efficient and selective pathways for the synthesis and transformation of polycyclic sulfur heterocycles. acs.org Palladium-catalyzed reactions, in particular, have emerged as versatile tools for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org
A palladium-catalyzed domino ortho-alkylation/direct arylation reaction has been developed for the synthesis of various polycyclic thiophenes and benzothiophenes. acs.org This methodology allows for the efficient construction of fused ring systems from readily available starting materials. The investigation into the intramolecular direct arylation of thiophenes suggests the involvement of an electrophilic metalation mechanism. acs.org
Investigating Reaction Mechanisms and Intermediates
Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes and designing new synthetic methods. For electrophilic aromatic substitution on thiophenes, the stability of the intermediate carbocation (sigma complex) is a key factor in determining the regioselectivity. stackexchange.com Attack at the α-position (C2) of thiophene leads to a more stable intermediate with three resonance structures, whereas attack at the β-position (C3) results in a less stable intermediate with only two resonance structures. stackexchange.com
In directed lithiation reactions, the formation of a complex between the directing group and the organolithium reagent is a critical step that precedes the deprotonation. baranlab.org The nature of the solvent and the presence of additives can significantly influence the aggregation state and reactivity of the organolithium species. uwindsor.ca The investigation of reaction intermediates, such as the lithiated species in metalation reactions, can be performed using spectroscopic techniques like NMR. For example, the NMR spectra of 2-lithiothieno[3,2-b]thiophene and 2-lithiothieno[2,3-b]thiophene have been used to confirm the position of lithiation. scispace.com
Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethylnaphtho 2,3 B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment.rsc.orgbeilstein-journals.orgresearchgate.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 2,3-Dimethylnaphtho[2,3-b]thiophene. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. uobasrah.edu.iq
In the ¹H NMR spectrum of the related compound 2,3-dimethylnaphthalene (B165509), characteristic signals for the methyl protons and the aromatic protons are observed. The methyl protons typically appear as a singlet in the upfield region, while the aromatic protons give rise to a more complex pattern in the downfield region due to spin-spin coupling. chemicalbook.com For this compound, the proton signals would be expected in similar regions, with specific shifts influenced by the thiophene (B33073) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~2.5 | ~20-25 |
| Aromatic Protons (Ar-H) | ~7.0-8.5 | ~120-140 |
| Thiophene Protons | ~7.0-7.5 | ~125-135 |
| Quaternary Carbons | Not Applicable | ~130-150 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry Techniques for Molecular Formula Validation.nist.gov
Mass spectrometry is an essential analytical tool for validating the molecular formula of a compound by precisely measuring its molecular weight. docbrown.info For this compound, with a chemical formula of C₁₄H₁₂S, the expected monoisotopic mass would be approximately 212.06 g/mol . High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, confirming the elemental composition. rsc.org
The NIST WebBook entry for the isomeric 4,9-Dimethylnaphtho[2,3-b]thiophene lists its molecular formula as C₁₄H₁₂S and a molecular weight of 212.310. nist.gov The mass spectrum of this isomer would show a molecular ion peak (M⁺) at an m/z corresponding to this weight. The fragmentation pattern observed in the mass spectrum can also offer structural information. The fragmentation of the molecular ion of this compound would likely involve the loss of methyl groups (CH₃) or other stable fragments, leading to characteristic peaks in the spectrum that can be used to deduce the structure of the parent molecule. docbrown.infodocbrown.info
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure.nih.goviosrjournals.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. These would include C-H stretching vibrations from the methyl groups and the aromatic rings, C=C stretching vibrations within the aromatic and thiophene rings, and vibrations associated with the C-S bond in the thiophene ring. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com A study on the related molecule 2,3-dimethylnaphthalene utilized FT-Raman spectroscopy to analyze its vibrational structure. nih.gov For this compound, Raman spectroscopy would also be sensitive to the vibrations of the carbon skeleton and the thiophene ring, helping to confirm the molecular structure. iosrjournals.orgmdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-S Stretch | 800-600 | IR, Raman |
Note: These are general ranges and the exact frequencies will be specific to the molecule.
X-ray Crystallography for Solid-State Molecular Conformation and Packing.nih.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
For instance, the crystal structure of 6-Phenylbenzo[d]naphtho[2,3-b]thiophene revealed a nearly planar naphthothiophene moiety. nih.gov Similarly, a single crystal X-ray diffraction study of this compound would provide crucial data on its planarity, the orientation of the methyl groups, and how the molecules pack together in the crystal lattice. This packing is influenced by non-covalent interactions such as π-π stacking and C-H···π interactions, which are important for understanding the material's bulk properties. nih.gov
Surface and Morphological Characterization (Scanning Electron Microscopy, Atomic Force Microscopy) of Thin Films.uomustansiriyah.edu.iqresearchgate.netmdpi.comupb.ro
When this compound is used to create thin films for potential electronic applications, its surface morphology and microstructure become critically important. mdpi.com Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing these properties.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the thin film. uomustansiriyah.edu.iq It can reveal details about grain size, grain boundaries, and the presence of any defects or cracks in the film, which can significantly impact device performance. mdpi.com
Atomic Force Microscopy (AFM): AFM offers even higher resolution, capable of imaging the surface at the nanometer scale. uomustansiriyah.edu.iqresearchgate.net It can provide quantitative data on surface roughness and can visualize the growth of molecular layers. chemrxiv.org For organic semiconductor thin films, AFM studies have shown that the molecular packing and orientation on the substrate surface are crucial for charge transport. researchgate.netmdpi.com Studies on similar thiophene-based materials have used AFM to observe the formation of well-ordered crystalline domains and layered growth, which are desirable for efficient charge mobility. mdpi.com
Electronic Structure and Photophysical Properties of Naphtho 2,3 B Thiophenes
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics
The UV-Vis absorption spectra of naphtho[2,3-b]thiophene (B1219671) and its derivatives are characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated system. The precise wavelength of maximum absorption (λ_max) is sensitive to the extent of π-conjugation and the nature of any substituents attached to the aromatic core.
Theoretical studies based on density functional theory (DFT) and experimental analyses show that extending the conjugation, for instance by moving from dimers to trimers in related systems, results in a bathochromic (red) shift of the absorption peaks corresponding to the HOMO-LUMO transition. acs.org Similarly, substitution on the aromatic backbone can modulate the spectral characteristics. For example, comparing unsubstituted thieno[3,2-b]thiophene (B52689) derivatives with those containing dodecyl or trifluoromethyl groups shows shifts in λ_max, reflecting the electronic influence of the substituents. nih.gov In a study of asymmetric thienoacenes, the absorption spectrum of naphtho[2,3-b]thieno[2,3-d]thiophene (NTT) was compared to its thienyl derivative (TNTT), demonstrating how further π-extension impacts the absorption profile. researchgate.net
Table 1: UV-Vis Absorption Data for Naphtho[2,3-b]thiophene and Related Derivatives This table presents a selection of absorption data from various research studies to illustrate the spectral characteristics of the naphthothiophene scaffold and related compounds.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Source |
| 2,5-bis(phenyl)thieno[3,2-b]thiophene | THF | 415 | Not Reported | nih.gov |
| 2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | THF | 408 | Not Reported | nih.gov |
| 2,5-bis(4-dodecylphenyl)thieno[3,2-b]thiophene | THF | 401 | Not Reported | nih.gov |
| Naphtho[2,3-b]thieno[2,3-d]thiophene (NTT) | Chloroform | ~375, ~395 | Not Reported | researchgate.net |
| Thienyl-Naphtho[2,3-b]thieno[2,3-d]thiophene (TNTT) | Chloroform | ~430 | Not Reported | researchgate.net |
Data is illustrative and collected from studies on related thiophene-based fused systems.
Photoluminescence (PL) Spectroscopy: Emission Features, Quantum Yields, and Stokes Shifts
Many naphthothiophene derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The emission wavelength, fluorescence quantum yield (Φ_F), and Stokes shift (the difference in wavelength between the absorption and emission maxima) are critical parameters that define a molecule's potential for applications in devices like organic light-emitting diodes (OLEDs).
The quantum yield can be significantly influenced by the molecular structure. For instance, the low fluorescence yields of some parent oligo- and poly-thiophenes are often attributed to efficient intersystem crossing, a non-radiative decay pathway, which is enhanced by the "heavy atom" effect of the sulfur atom. nih.gov However, structural modifications can enhance fluorescence. In push-pull aryl(bi)thiophene systems, a significant increase in fluorescence is observed compared to analogous polyenes. researchgate.net
The emission spectra can also be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In donor-π-acceptor (D-π-A) thiophene (B33073) derivatives, a large bathochromic shift in the fluorescence emission is often observed as solvent polarity increases. nih.govrsc.org This indicates a larger dipole moment in the excited state than in the ground state, suggesting that the emission originates from an intramolecular charge transfer (ICT) state. nih.gov The Stokes shift, therefore, provides insight into the degree of structural rearrangement and change in electronic distribution upon excitation.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Determination via Optical and Electrochemical Methods
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, governing its ability to donate or accept electrons. The energy levels of these frontier orbitals can be determined experimentally using electrochemical methods like cyclic voltammetry (CV) and via optical spectroscopy.
In electrochemical analysis, the onset oxidation (E_onset,ox) and reduction (E_onset,re) potentials are used to calculate the HOMO and LUMO energy levels, respectively. mdpi.com These values are crucial for predicting charge injection barriers and the stability of the material in electronic devices. For example, in a study of D-A type polymers containing a thieno[3,2-b]thiophene unit, the HOMO and LUMO values were calculated from the measured onset potentials. mdpi.com
Theoretical calculations using DFT also provide a powerful tool for predicting FMO energy levels. Studies on various naphtho[2,3-b]thiophene derivatives have shown good agreement between theoretically predicted orbital energies and available experimental values. acs.org These calculations reveal that introducing electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. nih.gov
Table 2: Frontier Molecular Orbital Energies of Naphthothiophene-related Derivatives This table contains representative HOMO and LUMO energy levels for various derivatives, determined by electrochemical and theoretical methods.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Method | Source |
| Polymer PTPP | -5.86 | -3.59 | Electrochemical (CV) | mdpi.com |
| Polymer PTPTD | -5.01 | -3.52 | Electrochemical (CV) | mdpi.com |
| NDTI-NT | -5.69 | -3.73 | Theoretical (DFT) | nih.gov |
| NDTI-BT | -5.82 | -3.61 | Theoretical (DFT) | nih.gov |
NDTI-NT = Naphthodithiophene diimide with naphtha[2,3-b]thiophene substituent. NDTI-BT = Naphthodithiophene diimide with benzo[b]thiophene substituent. PTPP and PTPTD are D-A polymers containing a thieno[3,2-b]thiophene unit.
Electronic Energy Gap (Eg) Considerations for Semiconductor Applications
The electronic energy gap (Eg), or HOMO-LUMO gap, is a fundamental property that determines whether a material behaves as an insulator, semiconductor, or conductor. For organic semiconductors, a tunable Eg in the range of 1.5-3.0 eV is often desirable. The Eg can be estimated from the onset of the absorption band in the UV-Vis spectrum (optical gap) or from the difference between the HOMO and LUMO energy levels determined electrochemically. nih.govmdpi.com
A narrower band gap is generally associated with a red-shift in the absorption spectrum. nih.gov Theoretical studies show that expanding the π-conjugated backbone, for instance by adding more fused rings or electron-donating groups, effectively narrows the energy gap. acs.orgnih.gov For instance, a theoretical study on naphthodithiophene diimide (NDTI) derivatives showed that introducing a naphtha[2,3-b]thiophene group helped to achieve a narrow band gap. nih.gov Similarly, experimental work on thieno[3,2-b]thiophene derivatives demonstrated that the HOMO-LUMO gap could be tuned by altering the phenyl end-caps, with values ranging from 2.50 eV to 2.80 eV. nih.gov The ability to engineer the Eg is crucial for designing materials for specific applications, such as the active layer in organic photovoltaic (OPV) cells or field-effect transistors (OFETs).
Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms
In naphthothiophene derivatives that are functionalized with both electron-donating (D) and electron-accepting (A) groups, a phenomenon known as intramolecular charge transfer (ICT) can occur upon photoexcitation. In these D-π-A systems, the absorption of light promotes an electron from a HOMO, largely localized on the donor and π-bridge, to a LUMO that is primarily on the acceptor. polyu.edu.hk This creates an excited state with significant charge separation.
The strength of the ICT is enhanced by increasing the electron-donating or -accepting strength of the substituents. researchgate.netrsc.org This increased charge transfer character in the excited state is evidenced by several photophysical observations. A key indicator is a large Stokes shift that increases with solvent polarity, as the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. nih.govmdpi.com This solvatochromic behavior is a hallmark of ICT. The efficiency of ICT is critical for applications in nonlinear optics, sensors, and photovoltaics, where charge separation is a key operational step.
Nonlinear Optical (NLO) Properties of Naphthothiophene Derivatives
Molecules with extended π-electron systems and significant intramolecular charge transfer, like many naphthothiophene derivatives, are prime candidates for exhibiting nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields (like those from a laser) to produce new fields with altered frequencies, phase, or amplitude. This behavior is governed by the molecular hyperpolarizability.
Theoretical studies on related push-pull chromophores and thiophene-based systems have shown that they can possess large hyperpolarizability values, which can be tuned by modifying the molecular structure. nih.govrsc.org For instance, extending the conjugation or enhancing the donor-acceptor strength can lead to higher NLO responses. rsc.org Thieno[2,3-b]thiophene (B1266192) derivatives have been investigated as promising materials for NLO systems due to their high nonlinear refractive index and third-order nonlinear susceptibility. nih.gov While specific NLO data for 2,3-dimethylnaphtho[2,3-b]thiophene is not widely reported, the general structural features of the naphthothiophene family suggest potential for these applications.
Correlation between Molecular Structure and Photophysical Response
A clear and predictable relationship exists between the molecular structure of naphthothiophene derivatives and their resulting photophysical properties. This structure-property relationship is the cornerstone of rational material design. Key structural modifications and their effects include:
π-Conjugation Length: Extending the π-system by adding more fused rings (e.g., moving from naphthothiophene to anthrathiophene or DNTT) consistently leads to a bathochromic (red) shift in both absorption and emission spectra and a lower energy gap. acs.orgresearchgate.net
Donor-Acceptor Substitution: The introduction of electron-donating and electron-withdrawing groups creates push-pull systems. This modification induces and enhances intramolecular charge transfer (ICT), often leading to red-shifted absorption, large Stokes shifts, and significant NLO properties. researchgate.netpolyu.edu.hk
Alkylation and Substitution Position: The position of alkyl chains can have a profound impact on solid-state packing and, consequently, on charge transport properties in thin films. A study on a six-ring fused naphtho[2,3-b:6,7-b']bithieno[2,3-d]thiophene system found that changing the alkylation position on the terminal thiophene ring from the β-position to the α-position altered the molecular packing and dramatically improved charge mobility in transistors. acs.org This highlights that even subtle structural changes can have a major impact on macroscopic device performance.
By systematically modifying the core naphtho[2,3-b]thiophene structure, researchers can fine-tune its electronic and optical properties to meet the specific demands of advanced technological applications.
Computational and Theoretical Investigations of 2,3 Dimethylnaphtho 2,3 B Thiophene
Density Functional Theory (DFT) for Geometry Optimization and Ground State Electronic Properties
Density Functional Theory (DFT) is a primary computational tool for determining the optimized molecular geometry and ground state electronic properties of organic molecules. For thiophene-based systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are standard for predicting parameters like bond lengths, bond angles, dihedral angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Despite the common application of DFT to similar compounds, a specific search of scientific databases and literature yields no dedicated studies presenting DFT-calculated data for the geometry optimization or the ground state electronic properties of 2,3-Dimethylnaphtho[2,3-b]thiophene. Consequently, no data tables for its structural or electronic parameters can be compiled from existing research.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis and Optical Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT for investigating the excited states of molecules. This method is crucial for understanding electronic transitions and simulating UV-Vis absorption spectra, which are fundamental to a material's optical properties.
While numerous studies employ TD-DFT to explore the optical characteristics of various naphthothiophene and other PASH derivatives for potential use in optoelectronic devices, there is no published research that specifically applies TD-DFT to analyze the excited states or simulate the optical spectra of this compound.
Quantum Chemical Calculations for Prediction of Reaction Pathways and Energetics
Quantum chemical calculations are instrumental in mapping potential energy surfaces to predict the most likely pathways for chemical reactions and to determine the associated energy barriers and reaction enthalpies. This information is vital for understanding a compound's reactivity and stability.
A comprehensive literature search did not uncover any studies that have performed quantum chemical calculations to predict the reaction pathways or reaction energetics for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and the nature of intermolecular interactions within a condensed phase or in solution. These simulations are particularly important for understanding how molecules pack in a solid state and how they interact with their environment.
Research on related, larger molecules like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) utilizes MD simulations to study properties such as thermal transport. However, no specific MD simulation studies focusing on the conformational analysis or intermolecular interactions of this compound have been found in the scientific literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optoelectronic Performance
Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemical compounds based on their molecular descriptors. These models are valuable for screening large numbers of molecules for desired electronic and optoelectronic characteristics.
There are no available QSPR studies in the published literature that specifically model the electronic or optoelectronic performance of this compound.
Theoretical Insights into Charge Transport Mechanisms in Organic Semiconductors
Theoretical studies, often combining DFT with charge transport theories like Marcus theory, are essential for understanding how charge carriers (holes and electrons) move through organic materials. These insights are critical for designing efficient organic semiconductors. Key parameters investigated include reorganization energy and electronic coupling (transfer integrals).
While there is a wealth of theoretical research on charge transport in various thiophene-containing organic semiconductors, no studies were found that provide specific theoretical insights into the charge transport mechanisms of this compound.
Advanced Applications in Organic Electronics and Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) as Emitters and Hole Injection Layers
Naphthothiophene derivatives and related fused-ring thiophene (B33073) systems possess electronic properties that make them suitable for key roles in OLEDs. The energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be tuned through chemical modification, a critical factor for efficient charge injection and transport.
As hole injection layers (HILs) , the HOMO level of a naphthothiophene derivative can be engineered to sit between the work function of the anode (like indium tin oxide, ITO) and the HOMO level of the hole transport layer (HTL). youtube.com This strategic positioning creates a stepped energy landscape that reduces the energy barrier for hole injection from the anode into the organic stack, leading to improved device efficiency and lower operating voltages. youtube.com While specific research on 2,3-Dimethylnaphtho[2,3-b]thiophene for this purpose is not widely documented, the principle is well-established with similar conjugated thiophene polymers like poly(3-hexylthiophene) (P3HT). youtube.com
In the emissive layer (EML) , naphthothiophene derivatives can function as host materials or as the primary light-emitting dopants. Their rigid structure helps in achieving high photoluminescence quantum yields (PLQY), a measure of a material's ability to convert absorbed energy into light. By incorporating thiophene units into D-A-D (Donor-Acceptor-Donor) molecular skeletons, researchers have been able to create materials that emit in the deep-red to near-infrared (NIR) regions. mdpi.com Such materials are crucial for developing next-generation displays and biomedical imaging technologies. The goal is to achieve a high radiative transition rate to maximize light output, a property inherent to the well-defined structure of fused thiophene compounds. mdpi.com
Organic Field-Effect Transistors (OFETs) Utilizing Naphthothiophene Semiconductors
Naphthothiophene derivatives have emerged as a class of high-performance p-type semiconductors for OFETs. mdpi.com An OFET is a type of transistor that uses an organic semiconductor material in its channel to control the flow of electrical current. numberanalytics.com The performance of these devices is largely dictated by the charge carrier mobility of the semiconductor. Derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a larger, more complex system containing the naphthothiophene motif, have demonstrated exceptional characteristics. capes.gov.brelsevierpure.comnih.gov These materials are processable through vacuum deposition and form highly ordered thin films, which is critical for achieving high device performance. capes.gov.brresearchgate.net
OFETs based on DNTT derivatives consistently show excellent p-channel (hole-transporting) behavior with high on/off current ratios, often exceeding 10⁸, and superior thermal stability. nih.govresearchgate.net For instance, diphenyl-DNTT (DPh-DNTT) based OFETs maintain their performance at temperatures up to 250 °C, making them suitable for applications requiring high-temperature processing or operation. capes.gov.brelsevierpure.comnih.gov
Hole mobility (µh) is a critical parameter that quantifies the speed at which positive charge carriers (holes) move through the semiconductor under the influence of an electric field. High mobility is essential for fast-switching transistors and high-frequency circuits. scitechdaily.com Naphthothiophene-based semiconductors, particularly DNTT derivatives, have set benchmarks for hole mobility in OFETs.
Researchers have systematically optimized mobility by modifying the molecular structure, for example, by adding alkyl side chains of varying lengths (Cn-DNTT). This approach has led to vapor-processed OFETs with mobilities reaching as high as 8.0 cm² V⁻¹ s⁻¹. capes.gov.br Even higher mobilities have been reported for single-crystal OFETs, reflecting the ideal charge transport properties of a perfectly ordered material. nih.gov
The table below summarizes the hole mobility values achieved with various naphthothiophene-based semiconductors.
| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Deposition Method | Reference |
|---|---|---|---|
| C10-DNTT | ~8.0 | Vapor-processed | researchgate.net |
| DPh-DNTT | 3.5 | Vapor-processed | capes.gov.brelsevierpure.comnih.gov |
| 2,6-DADTT | 1.26 | Single Crystal | nih.gov |
| DTT derivative (linear alkyl) | 0.10 | Solution-processed | mdpi.com |
The performance of an OFET is not solely dependent on the intrinsic properties of the molecule but is profoundly influenced by the morphology of the semiconductor thin film. rsc.org This includes factors like crystallinity, molecular orientation, and the structure of grain boundaries. For naphthothiophene semiconductors, achieving a highly ordered crystalline structure is paramount for efficient charge transport.
Development of Hole Transport Materials (HTMs) for Perovskite Solar Cells
Perovskite solar cells (PSCs) have seen a rapid rise in power conversion efficiency (PCE), and the hole transport material (HTM) plays a crucial role in this success. youtube.com The HTM is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. rsc.orgnih.gov
Naphthothiophene derivatives have been successfully engineered to create highly effective HTMs. A notable example utilizes a naphtho[1,2-b:4,3-b′]dithiophene (NDT) core as a π-bridge. rsc.orgresearchgate.netbit.edu.cn This material demonstrated a remarkable PCE of 18.8%, surpassing the performance of the widely used benchmark HTM, spiro-OMeTAD (18.1%), in an equivalent device architecture. rsc.orgresearchgate.net The success of the NDT-based HTM is attributed to its suitable frontier molecular orbital energy levels, which align well with the perovskite layer, along with superior hole mobility and charge collection probability. rsc.orgresearchgate.net
The performance of this novel HTM compared to the standard is detailed below.
| HTM | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| NDT-based HTM | 18.8% | rsc.orgresearchgate.net |
| Spiro-OMeTAD (Reference) | 18.1% | rsc.orgresearchgate.net |
This demonstrates that the rigid and planar structure of the naphthodithiophene core contributes to efficient charge transport, making it a promising building block for next-generation, low-cost, and highly efficient HTMs. rsc.orgresearchgate.netsciopen.com
Sensing Applications (e.g., Gas Sensors) Based on Naphthothiophene Derivatives
The high sensitivity of the conducting channel in an OFET to its surrounding environment makes it an excellent platform for chemical and biological sensors. frontiersin.org When analyte molecules adsorb onto or interact with the surface of the organic semiconductor, they can alter the charge carrier density or mobility in the channel, leading to a measurable change in the transistor's current.
Thieno[3,2-b]thiophene (B52689), a core component of the naphthothiophene family, has been integrated into larger molecular structures for gas sensing applications. For instance, a thieno[3,2-b]thiophene extended phthalocyanine (B1677752) was used as the semiconductor in an OFET-based sensor. This device demonstrated sensitive and selective detection of hazardous gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂) at parts-per-million (ppm) concentrations under ambient conditions. The interaction between the target gas molecules and the semiconductor film modulates the charge transport, providing a clear sensing signal. OFET-based sensors offer advantages such as low-power operation at room temperature, ease of fabrication, and the ability to fine-tune chemical sensitivity by modifying the organic semiconductor.
Role in Energy Storage Device Architectures
The application of conjugated thiophene-based materials is extending into the field of energy storage, including batteries and supercapacitors. numberanalytics.com Their ability to undergo reversible redox reactions—the same property that allows them to transport charge in transistors and solar cells—makes them attractive candidates for use as electrode materials. numberanalytics.com
Polythiophene derivatives have been investigated as cathode materials in lithium-ion batteries, where they can store charge through doping/dedoping processes. numberanalytics.com In supercapacitors, which store energy via charge accumulation at the electrode-electrolyte interface, thiophene-based polymers can contribute to pseudocapacitance, a fast redox reaction that significantly boosts energy storage capacity. researchgate.net
While specific research on this compound in batteries is limited, the fundamental properties of the naphthothiophene scaffold align with the requirements for organic electrode materials. The development of aqueous organic flow batteries (AOFBs) for large-scale grid storage relies on stable and soluble organic redox-active molecules. scitechdaily.comresearchgate.net The tunable, redox-active nature of the naphthothiophene core suggests its potential for future exploration in such advanced energy storage systems. numberanalytics.com
Structure Property Relationship Studies in Naphthothiophene Derivatives
Impact of Methyl Substitution on Electronic and Optoelectronic Characteristics
The introduction of substituents, such as methyl groups, onto the core naphthothiophene framework is a powerful strategy for fine-tuning its electronic properties. Methyl groups are generally considered to be electron-donating groups (EDGs). Their presence can influence the distribution of electron density within the molecule, which in turn alters key electronic parameters like ionization potential and electron affinity.
From a molecular orbital perspective, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO level is related to the ionization potential (the ease of removing an electron), while the LUMO level corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's optical and electronic properties, including its color and kinetic stability. mdpi.com
Computational studies on related aromatic systems demonstrate the tangible effects of methyl substitution. In general, electron-donating groups like the methyl group tend to destabilize the frontier orbitals, causing an increase in the HOMO energy level and, often, the LUMO level as well. An increase in the HOMO energy makes the molecule easier to oxidize. The effect on the HOMO-LUMO gap can vary, but it is a critical parameter for device applications. A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as a greater amount of energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For instance, theoretical calculations on substituted naphthalene (B1677914), the core aromatic structure within naphthothiophene, show how different functional groups systematically alter the HOMO-LUMO gap. While data for 2,3-dimethylnaphtho[2,3-b]thiophene is specific, the general principles can be illustrated by the computed effects on a naphthalene core.
Table 1: Illustrative Impact of Substitution on the HOMO-LUMO Gap of Naphthalene (Theoretical Data) This table presents theoretical data for substituted naphthalene to illustrate the general principles of how substituents affect the electronic properties of aromatic systems. The values are not specific to this compound but serve as a representative example.
| Substituent on Naphthalene | Functional Group Type | HOMO-LUMO Gap (eV) researchgate.net |
| None (Bare Naphthalene) | - | 6.3 |
| -C₂H₅ (Ethyl) | Electron Donating | 6.1 |
| -OH (Hydroxyl) | Electron Donating | 5.8 |
| -CHO (Formyl) | Electron Withdrawing | 4.9 |
| -COOH (Carboxyl) | Electron Withdrawing | 5.1 |
Data sourced from computational studies on substituted naphthalene to demonstrate electronic effects. researchgate.net
As the table illustrates, electron-donating groups like ethyl and hydroxyl cause a modest decrease in the HOMO-LUMO gap compared to unsubstituted naphthalene, while electron-withdrawing groups (EWGs) like formyl and carboxyl lead to a more significant reduction. This tunability is a cornerstone of rational molecular design.
Influence of Aromaticity and Extended Conjugation on Material Performance
Aromaticity and the extent of π-conjugation are defining features that govern the performance of naphthothiophene-based materials. The naphtho[2,3-b]thiophene (B1219671) system consists of a naphthalene unit fused with a thiophene (B33073) ring, creating a large, planar, and highly conjugated π-electron system. This extended conjugation is fundamental to its potential as an organic semiconductor.
Compared to smaller aromatic systems like benzene (B151609) or thiophene alone, the larger π-conjugated framework of naphthothiophene leads to several advantageous properties. The extended conjugation results in a greater delocalization of π-electrons across the molecule. This delocalization has two primary consequences:
Lowering of the HOMO-LUMO Gap: As the size of the conjugated system increases, the energy levels of the molecular orbitals become more closely spaced. This leads to a smaller HOMO-LUMO gap, which means the molecule can absorb light at longer wavelengths, often shifting its absorption profile into the visible spectrum. scialert.net
Enhanced Charge Carrier Mobility: The delocalized π-orbitals provide pathways for charge carriers (electrons and holes) to move across the molecule and between adjacent molecules in the solid state. Materials with larger, more planar conjugated systems, like naphthodithiophene, generally exhibit stronger intermolecular interactions and better π-orbital overlap, which are conducive to efficient charge transport. researchgate.net
Studies comparing benzene-based and naphthalene-based semiconductors have shown that the latter often achieve higher charge carrier mobilities due to their more extended π-systems. researchgate.net The fusion of aromatic units is a recognized strategy to stabilize systems and enhance electronic communication. rsc.org For example, fusing a naphthodithiophene unit to a porphyrin core results in a highly delocalized electronic system with altered electronic and photophysical properties. acs.org This principle highlights the enhancement in the global aromaticity of the entire molecule, which can improve material performance. acs.org
Table 2: Comparison of Electronic Properties Based on Conjugation Length (Illustrative) This table provides a conceptual comparison and is not based on direct experimental data for the listed compounds in a single study.
| Compound Class | Number of Aromatic Rings | Typical HOMO-LUMO Gap | Charge Transport Potential |
| Benzene | 1 | High | Low |
| Naphthalene | 2 | Intermediate | Moderate |
| Naphthothiophene | 3 | Lower | Good |
| Anthracene | 3 | Lower | Good |
The inherent aromaticity also contributes to the chemical stability of the molecule, a crucial factor for the longevity and reliability of organic electronic devices.
Rational Molecular Design for Tuning Electronic and Optical Properties
The principles outlined in the preceding sections form the basis for the rational molecular design of naphthothiophene derivatives. By strategically modifying the molecular structure, chemists can tailor the material's electronic and optical properties for specific applications, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). wiley.comthieme-connect.com
Key strategies in the molecular design of thiophene-based materials include:
Varying Substituents: As discussed in section 8.1, attaching electron-donating or electron-withdrawing groups to the aromatic core is a primary method for tuning HOMO and LUMO energy levels. researchgate.net This allows for precise control over the material's charge injection/extraction barriers and its absorption spectrum.
Extending Conjugation: Creating larger π-systems by fusing more aromatic rings (e.g., moving from naphthothiophene to an anthracenothiophene) can further lower the HOMO-LUMO gap and enhance charge mobility. A two-dimensional conjugation approach, extending the π-system in multiple directions, has been shown to be an effective strategy for achieving broad absorption spectra. nih.gov
Introducing Heteroatoms: The strategic placement of different heteroatoms (e.g., selenium instead of sulfur, or nitrogen within the aromatic core) can significantly alter the electronic properties and intermolecular interactions. nih.gov
Side-Chain Engineering: The attachment of alkyl or alkoxy side chains is often necessary to improve the solubility and processability of the material. While not part of the core electronic structure, these side chains can influence the solid-state packing of the molecules, which has a profound impact on charge transport (as discussed in section 8.4).
This molecular engineering approach allows for the creation of a vast library of materials from a single core structure, each with a unique set of properties optimized for a particular function. acs.org The goal is to establish clear structure-property relationships that provide valuable guidelines for the design of new optoelectronic materials with progressively higher performance. acs.orgwiley.com
Intermolecular Interactions and Solid-State Packing Effects on Charge Transport
While the properties of an individual molecule are important, the performance of a naphthothiophene derivative in a solid-state device is ultimately determined by how the molecules arrange themselves collectively. The intermolecular interactions and the resulting solid-state packing dictate the efficiency of charge transport through the material. mdpi.com
In organic semiconductors, charge transport occurs via the hopping of charge carriers between adjacent molecules. The rate of this hopping is highly sensitive to the distance and relative orientation of the molecules, which in turn determines the degree of π-orbital overlap. nih.govaps.org Favorable solid-state packing, often characterized by co-facial π-stacking (a "herringbone" motif is also common), maximizes this overlap and facilitates efficient charge transport. rsc.org
Key factors influencing charge transport in the solid state include:
Intermolecular Distance: Closer packing generally leads to stronger electronic coupling and higher charge mobility. The extended planar structure of naphthothiophenes can promote strong intermolecular π-π interactions, leading to ordered, crystalline domains with high charge carrier mobility. researchgate.net
Molecular Orientation: The relative orientation of neighboring molecules is crucial. A slipped-stack arrangement is often optimal for balancing electronic coupling and minimizing electrostatic repulsion.
The nature of the substituents and side chains plays a critical role in directing the solid-state packing. While bulky side chains can improve solubility, they can also hinder close π-stacking, potentially reducing charge mobility. Therefore, a balance must be struck between processability and optimal intermolecular organization. Theoretical modeling and crystallographic analysis are essential tools for understanding and predicting the complex relationships between molecular structure, crystal packing, and charge transport properties. mdpi.comrsc.org
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is crucial for the widespread application of 2,3-Dimethylnaphtho[2,3-b]thiophene and its derivatives. Current research often relies on multi-step processes that can be harsh and generate significant waste. Future efforts are anticipated to focus on cascade reactions and one-pot syntheses to improve efficiency and reduce the environmental impact. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of thiophene-based compounds. nih.govnih.gov This includes the use of greener solvents, catalysts, and reaction conditions. For instance, researchers are exploring copper-catalyzed cross-coupling reactions to create key precursors under milder conditions, minimizing redox reactions and the use of toxic reagents. chemrxiv.org The development of multicomponent reactions (MCRs) also presents a promising avenue for creating diverse naphthothiophene scaffolds from readily available starting materials in a more atom-economical fashion. nih.govchemicalpapers.com A significant goal is to bypass the use of hazardous materials like tin derivatives, which are common in traditional Stille condensation methods. researchgate.net
Life cycle assessment (LCA) is also becoming an important tool to evaluate the environmental impact of synthetic routes, helping to identify and optimize steps that are detrimental to environmental and human health. nih.gov
Advanced Characterization of Charge Carrier Dynamics and Device Physics
A fundamental understanding of charge carrier dynamics is essential for optimizing the performance of electronic devices based on this compound. Future research will likely involve sophisticated techniques to probe how molecular packing and crystal structure influence charge transport. annualreviews.org The interaction between the organic semiconductor and the substrate is a critical factor, with studies showing that the initial molecular layers can adopt different packing motifs compared to the bulk material. acs.org
The influence of lattice dynamics, or molecular vibrations, on charge mobility is another area of intense investigation. rsc.org Theoretical studies combining molecular dynamics and quantum-chemical methods will be crucial to understand how temperature and structural fluctuations affect charge transport. rsc.org
Furthermore, the device physics of organic semiconductors is a complex field with many unanswered questions. escholarship.org Research will continue to explore the role of molecular architecture, including end-groups and side-chains, on charge generation and recombination in devices like organic solar cells. escholarship.org Understanding these fundamental processes is key to improving the efficiency and stability of organic electronic devices. escholarship.org
Integration of Naphthothiophene Scaffolds into Multi-Component Systems
The modular nature of the naphthothiophene scaffold makes it an ideal building block for complex, multi-component systems with tailored functionalities. By incorporating different functional groups and combining them with other molecular units, researchers can fine-tune the electronic and optical properties of the resulting materials. nih.govrug.nl
One emerging area is the development of fused-ring electron acceptors (FREAs) for organic solar cells, where naphthothiophene units can be part of a larger π-extended donating core. researchgate.net The design of such multi-component systems often follows a donor-acceptor strategy to control the material's bandgap and frontier molecular orbital levels. researchgate.net
The synthesis of these complex structures can be facilitated by multicomponent reactions, which allow for the efficient construction of highly functionalized molecules in a single step. rug.nl This approach is particularly valuable for creating libraries of compounds for screening in various applications, from electronics to medicinal chemistry. rug.nl
Predictive Modeling and Machine Learning in Material Discovery
The traditional process of material discovery can be time-consuming and expensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate this process. annualreviews.orgresearchgate.netannualreviews.org By training ML models on existing experimental and theoretical data, researchers can predict the properties of new candidate molecules, such as their melting temperature, enthalpy of melting, and charge transport characteristics. cmu.edunih.gov
This data-driven approach allows for high-throughput virtual screening of vast chemical spaces to identify promising new organic semiconductors. researchgate.netcmu.edu For example, ML models can be used to predict which molecules are likely to form large, well-ordered crystalline domains, a key factor for high charge carrier mobility. cmu.edunih.gov
Machine learning can also uncover hidden correlations between molecular structure and material properties, providing valuable insights for the rational design of new high-performance materials. annualreviews.orgresearchgate.net The integration of AI and ML into the materials design pipeline holds significant potential to overcome many of the challenges in developing next-generation organic electronics. annualreviews.organnualreviews.org
Scalable Manufacturing Techniques for Naphthothiophene-Based Materials
For this compound and related materials to have a real-world impact, scalable and cost-effective manufacturing techniques are essential. nih.gov Many promising organic semiconductors are currently limited to laboratory-scale synthesis and device fabrication.
Future research will focus on developing methods for large-area deposition of high-quality thin films, such as blade-coating and printing techniques. nih.gov Solution-processing is a particularly attractive route as it offers the potential for low-cost, roll-to-roll manufacturing on flexible substrates. cam.ac.ukmdpi.com
The development of scalable synthetic routes, as discussed in section 9.1, is a prerequisite for large-scale manufacturing. researchgate.net Additionally, processes that allow for the continuous production of nanofiber-based materials and other advanced architectures are being explored. researchgate.netaip.org The ability to manufacture these materials on a large scale will be critical for their application in areas such as flexible displays, wearable electronics, and large-area solar cells. nih.govvaccoat.com
Q & A
Q. What are the common synthetic routes for naphtho[2,3-b]thiophene derivatives?
Naphtho[2,3-b]thiophene derivatives are typically synthesized via multi-step cyclization reactions. For example, a BF₃·Et₂O-catalyzed intramolecular cyclization of acetoxy precursors in dichloromethane (DCM) yields derivatives like 4-(4-methoxyphenyl)naphtho[2,3-b]thiophene with 56% yield after column chromatography . Mechanochemical methods using DMAP as a catalyst enable oxidative [3+2] heteroannulation of 1,4-naphthoquinone with thiols under solvent-free grinding conditions, providing a green synthetic route . Unexpected products, such as fused thiophene derivatives, may arise due to competing reaction pathways (e.g., carbocation rearrangements) .
Key Methodological Considerations :
- Catalyst selection (e.g., Lewis acids vs. organocatalysts).
- Solvent-free vs. solution-phase synthesis.
- Purification via column chromatography or recrystallization.
Q. How are naphthothiophene derivatives structurally characterized?
Structural elucidation relies on:
- NMR spectroscopy : Proton and carbon environments are analyzed to confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas .
- Single-crystal X-ray diffraction : Resolves π-stacking and intermolecular interactions critical for semiconductor applications .
Example : The unexpected naphtho[2,3-b]thiophene derivative in was confirmed via X-ray diffraction, revealing a planar fused-ring system with sulfur atoms contributing to charge delocalization .
Advanced Research Questions
Q. How do computational methods predict electronic properties of naphthothiophene derivatives?
Q. What factors influence polymorphism in naphthothiophene-based semiconductors?
Polymorphism in derivatives like C10-DNTT arises from alkyl chain packing and π-π interactions. Thermal annealing at 150°C induces a transition from a metastable phase (mobility = 2 cm²/V·s) to a stable phase (mobility = 8 cm²/V·s) due to improved crystallinity . Grazing-incidence X-ray diffraction (GIXD) reveals differences in d-spacing (e.g., 3.4 Å vs. 3.6 Å) between polymorphs, directly correlating with charge transport efficiency .
Key Challenges :
- Controlling nucleation during thin-film deposition.
- Stability of metastable phases under ambient conditions.
Data Contradiction Analysis
Q. Why do experimental and computational mobility values differ for DNTT derivatives?
Experimental field-effect mobility for alkylated DNTT derivatives (e.g., 8 cm²/V·s ) often exceeds DFT-predicted values due to extrinsic factors like grain boundaries and interfacial traps. Computational models typically assume ideal single-crystal structures, neglecting defects. For example, molecular dynamics simulations of DNTT show that thermal vibrations reduce mobility by 30% compared to static lattice approximations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
